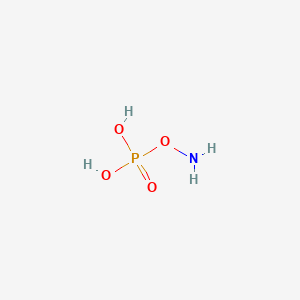

O-phosphonohydroxylamine

Description

Structure

3D Structure

Properties

CAS No. |

20292-78-8 |

|---|---|

Molecular Formula |

H4NO4P |

Molecular Weight |

113.01 g/mol |

IUPAC Name |

amino dihydrogen phosphate |

InChI |

InChI=1S/H4NO4P/c1-5-6(2,3)4/h1H2,(H2,2,3,4) |

InChI Key |

JZTPOMIFAFKKSK-UHFFFAOYSA-N |

SMILES |

NOP(=O)(O)O |

Canonical SMILES |

NOP(=O)(O)O |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of O Phosphonohydroxylamines

Nucleophilic Phosphorylation Routes to O-Phosphonohydroxylamine Scaffolds

The principal method for the formation of the this compound linkage involves the nucleophilic attack of hydroxylamine (B1172632) on a suitable phosphorus electrophile. Hydroxylamine, being an ambident nucleophile, can react through either its nitrogen or oxygen atom. However, in reactions with "hard" electrophiles like phosphate (B84403) esters, phosphorylation predominantly occurs on the oxygen atom. researchgate.netnih.gov

Reactions of Hydroxylamine with Phosphate Diesters and Triesters

Hydroxylamine reacts as an oxygen nucleophile with both phosphate diesters and triesters. rsc.org The active nucleophilic species is believed to be the ammonia (B1221849) oxide tautomer of hydroxylamine (H₃N⁺-O⁻). researchgate.netrsc.org

In the case of phosphate triesters, such as 2,4-dinitrophenyl diethyl phosphate, the initial product is the O-phosphorylated hydroxylamine. researchgate.netnih.govmdpi.com This product is subsequently converted to other products, including hydrazine (B178648) and nitrogen gas, in the presence of excess hydroxylamine. researchgate.netmdpi.com The mechanism of the reaction with triesters is suggested to be a two-step process, potentially involving a phosphorane addition-intermediate. rsc.org

The table below summarizes the outcomes of the reaction of hydroxylamine with representative phosphate esters.

| Phosphorylating Agent | Key Observations | Product(s) | Reference(s) |

| Bis(2,4-dinitrophenyl) phosphate (diester) | Initial formation of a short-lived O-phosphorylated intermediate. | This compound intermediate, 2,4-dinitrophenyl phosphate | acs.org |

| 2,4-dinitrophenyl diethyl phosphate (triester) | Initial O-phosphorylation followed by conversion in the presence of excess hydroxylamine. | Diethyl O-(amino)phosphate, hydrazine, nitrogen gas | researchgate.netnih.govmdpi.com |

| Phosphate diesters and triesters of 2-hydroxypyridine | Hydroxylamine acts as an oxygen nucleophile, likely via its ammonia oxide tautomer. | O-phosphorylated products | rsc.org |

Investigation of Different Phosphorylating Agents

A variety of phosphorylating agents beyond simple phosphate esters can be employed for the synthesis of O-phosphonohydroxylamines. The choice of agent influences the reactivity and the nature of the resulting product.

Phosphate Esters: As discussed, activated phosphate esters like those bearing nitrophenyl leaving groups are effective phosphorylating agents for hydroxylamine. researchgate.netacs.org The reactivity of these esters is enhanced by the electron-withdrawing nature of the substituents, which facilitates nucleophilic attack.

Phosphoryl Chloride (POCl₃): Phosphoryl chloride is a highly reactive phosphorylating agent that can react with hydroxylamines. However, its high reactivity can lead to the formation of multiple products and requires careful control of reaction conditions. It is expected to produce a mixture of mono-, di-, and tri-substituted products depending on the stoichiometry and reaction conditions.

Phosphoramidites: These compounds, widely used in oligonucleotide synthesis, are another class of potential phosphorylating agents. rsc.org Their reaction with hydroxylamine would proceed via nucleophilic attack of the hydroxylamine oxygen on the phosphorus center, displacing the amine moiety. The reactivity of phosphoramidites can be tuned by the nature of the substituents on both the phosphorus and the amine.

The relative reactivity of these agents towards hydroxylamine generally follows the order: Phosphoryl Chloride > Activated Phosphate Triesters > Activated Phosphate Diesters > Phosphoramidites. This trend is primarily governed by the electrophilicity of the phosphorus center and the nature of the leaving group.

Synthesis of N-Substituted and Other this compound Derivatives

The synthesis of N-substituted O-phosphonohydroxylamines allows for the introduction of various functional groups, which can modulate the properties of the final molecule.

One common strategy involves the N-alkylation or N-arylation of a pre-formed this compound or a protected precursor. For instance, N-alkyl-O-phenylhydroxylamines have been prepared by the reduction of O-phenyloximes with sodium cyanoborohydride. rsc.org Another approach involves the direct synthesis of N-aryl hydroxylamines through the hydrogenation of nitroaromatics using supported platinum catalysts, which can then be phosphorylated. rsc.org

Palladium-catalyzed cross-coupling reactions have also been employed for the synthesis of O-arylhydroxylamines. For example, the O-arylation of ethyl acetohydroximate with aryl halides provides a route to O-arylhydroxylamines, which can be considered precursors to N-unsubstituted O-phosphonohydroxylamines upon phosphorylation. nih.gov

The synthesis of N-[aryl(phenyl)phosphinoyl]hydroxylamines has been achieved by reacting the corresponding phosphinic chlorides with O-(trimethylsilyl)hydroxylamine. rsc.org These N-substituted hydroxylamines can then be further functionalized.

Strategies for the Preparation and Isolation of this compound Compounds

The preparation and isolation of this compound compounds require careful consideration of their potential instability and the presence of byproducts.

Preparation: The synthesis is typically carried out in a suitable solvent under controlled temperature to manage the reactivity of the phosphorylating agent. The choice of solvent depends on the solubility of the reactants and the reaction temperature. An acid scavenger, such as a tertiary amine or pyridine, is often added to neutralize the acidic byproducts formed during the reaction, particularly when using phosphoryl chloride.

Isolation and Purification: Following the reaction, the crude product mixture is typically subjected to a workup procedure to remove unreacted starting materials and byproducts. This may involve extraction, washing with aqueous solutions to remove water-soluble impurities, and drying of the organic phase.

Purification of this compound derivatives often relies on chromatographic techniques. Column chromatography using silica (B1680970) gel or other stationary phases is a common method for separating the desired product from impurities. nih.govmdpi.com The choice of eluent is critical for achieving good separation. For more polar or ionic derivatives, techniques such as ion-exchange chromatography may be employed.

In some cases, the product can be isolated by precipitation or crystallization. For example, the monosodium salt of N-(2,4-dinitrophenyl)-O-phosphonohydroxylamine was isolated by adjusting the pH of the reaction mixture to precipitate the product. epa.gov

Mechanistic Investigations of O Phosphonohydroxylamine Formation and Reactivity

Role of Hydroxylamine (B1172632) as an Oxygen Nucleophile in Phosphoryl Transfer Reactions

Hydroxylamine is recognized as a potent nucleophile in reactions with phosphorus centers, a phenomenon often attributed to the alpha-effect. researchgate.net It is a unique, ambident nucleophile, meaning it can react through either its nitrogen or oxygen atom. acs.org While it is readily alkylated on nitrogen, it is generally phosphorylated on oxygen, especially when reacting with harder electrophilic centers like those in phosphate (B84403) esters. acs.org This preference for O-phosphorylation is a key aspect of its reactivity in the formation of O-phosphonohydroxylamine. acs.org

Hydroxylamine can exist in different forms in solution, including the neutral species (NH₂OH) and its zwitterionic tautomer, ammonia (B1221849) oxide (⁺NH₃-O⁻). researchgate.net Theoretical calculations suggest that in aqueous solution, the neutral form is more stable than the zwitterionic form by approximately 3.5 kcal/mol. researchgate.net However, the zwitterionic tautomer is considered a serious candidate for the active nucleophilic species in many of these reactions. acs.org

The "alpha-effect" describes the enhanced nucleophilicity of a species that possesses a lone pair of electrons on the atom adjacent (alpha) to the nucleophilic atom. Hydroxylamine is a classic example of an alpha-effect nucleophile. researchgate.netacs.org This effect leads to substantial rate enhancements in its reactions with phosphate esters compared to "normal" nucleophiles of similar basicity. semanticscholar.org For instance, in reactions with 2,4-dinitrophenyl ethyl phosphate, the hydroxylamine anion is the most reactive of all nucleophiles studied near its pKa. semanticscholar.org

The kinetic reactivity of alpha-effect nucleophiles, including hydroxylamine, in reactions with phosphate diesters can be correlated using a Brønsted relationship (a plot of the logarithm of the rate constant versus the pKa of the nucleophile). semanticscholar.org For these reactions, the Brønsted slope (βnuc) is found to be significantly greater for alpha-effect nucleophiles (βnuc = 0.41 ± 0.03) than for non-alpha-effect nucleophiles (βnuc = 0.30). researchgate.netsemanticscholar.org This difference suggests a thermodynamic origin for the alpha-effect, indicating that the transition state for the reaction with an alpha-nucleophile is more stabilized. researchgate.netsemanticscholar.org

Detailed Mechanistic Pathways of Phosphate Ester Cleavage Leading to O-Phosphorylated Products

The cleavage of phosphate esters by hydroxylamine to form O-phosphorylated products can proceed through different mechanistic pathways, primarily dependent on the structure of the phosphate ester (triester vs. diester).

For phosphate diesters, the reaction with hydroxylamine often proceeds via a concerted Sₙ2(P) mechanism. semanticscholar.org In this pathway, the nucleophilic attack by the oxygen of hydroxylamine on the phosphorus center and the departure of the leaving group occur in a single step through a pentacoordinate transition state. arxiv.org This is particularly the case for the reaction of hydroxylamine with the zwitterionic form of di-2-pyridyl phosphate (DPP±), where it displaces the 2-pyridone leaving groups to form O-phosphorylated products. semanticscholar.orgnih.gov The reactions of various nucleophiles with aryl methyl phosphate ester anions are also understood to involve concerted nucleophilic displacement at the phosphorus atom. semanticscholar.org

In contrast to the concerted mechanism often seen with diesters, the reaction of hydroxylamine with phosphate triesters can involve a stepwise mechanism with the formation of a pentacoordinate phosphorane addition intermediate. researchgate.netsemanticscholar.org Evidence suggests that the hydrolysis reactions of simple phosphate triesters can proceed through such intermediates, which are analogous to the tetrahedral intermediates in carboxylic ester hydrolysis. researchgate.net

In the reaction of hydroxylamine with a triester like tri-2-pyridyl phosphate (TPP), the ammonia oxide tautomer (⁺NH₃-O⁻) attacks the phosphorus center to form a phosphorane intermediate. semanticscholar.orgnih.gov The breakdown of this intermediate is subject to general base catalysis. semanticscholar.orgnih.gov The resulting O-phosphorylated product can then be trapped by excess hydroxylamine in the solution. semanticscholar.org

Kinetic and Thermodynamic Aspects of this compound Reactions

The study of the kinetics and thermodynamics of this compound formation provides crucial insights into the reaction mechanisms. The pH-rate profile for the reaction between hydroxylamine and 2,4-dinitrophenyl ethyl phosphate at 25°C shows a complex dependence on the form of the nucleophile. semanticscholar.orgresearchgate.net A plateau between pH 7 and 10 indicates the reaction of the neutral hydroxylamine species, while the rate increases above pH 10 due to the participation of the more reactive hydroxylamine anion. semanticscholar.orgresearchgate.net

Kinetic data, including second-order rate constants, have been determined for the reaction of various alpha-effect nucleophiles with a model phosphate diester.

Table 1: Second-order rate constants (k₂) for the Sₙ2(P) reactions of α-effect nucleophiles with 2,4-dinitrophenyl ethyl phosphate at 25 °C and ionic strength 1.0 M (KCl). semanticscholar.org

| Nucleophile | pKa | k₂, M⁻¹s⁻¹ | Magnitude of α-effect |

| NH₂OH | 5.94 | 2.45 x 10⁻⁵ | 70 |

| MeONH₂ | 4.60 | 1.15 x 10⁻⁶ | 11 |

| NH₂O⁻ | 13.74 | 0.82 | 2700 |

| H₂O₂ | 11.75 | 0.012 | 1400 |

| HOO⁻ | 11.75 | 0.012 | 4500 |

| N-Methylhydroxylamine | 5.96 | 1.05 x 10⁻⁵ | 30 |

Data sourced from Kirby et al. (2009). semanticscholar.org

The Brønsted plot for these reactions shows a linear correlation between the logarithm of the rate constant and the pKa of the nucleophile, but with a steeper slope for alpha-nucleophiles (βnuc ≈ 0.41) compared to normal oxygen nucleophiles (βnuc ≈ 0.30), quantifying the enhanced reactivity due to the alpha-effect. researchgate.netsemanticscholar.org

Influence of pH on Reaction Rates and Product Distribution

The hydrogen-ion concentration (pH) of the reaction medium plays a critical role in the formation and subsequent reactivity of this compound and related intermediates. The rates of reaction and the distribution of products are often highly dependent on the specific pH conditions, which dictate the protonation states of the reacting species.

A key example illustrating this dependence is the dephosphorylation of bis(2,4-dinitrophenyl) phosphate (BDNPP) by hydroxylamine in an aqueous solution. nih.govresearchgate.net This reaction proceeds via the formation of a transient O-phosphorylated hydroxylamine intermediate. The kinetics of this initial formation step are markedly influenced by pH. Studies conducted across a pH range of 4 to 12 have shown that the observed first-order rate constant, k(obs), initially rises as the pH increases. nih.govresearchgate.net However, the rate becomes independent of pH in the range of 7.2 to 10. nih.govresearchgate.net This plateau suggests a change in the rate-determining step or the speciation of the hydroxylamine nucleophile. The initial cleavage of BDNPP involves the nonionic form of hydroxylamine (NH₂OH) attacking the phosphorus center. nih.govresearchgate.net

Beyond a pH of 10, the reaction kinetics become more complex. The rate constant shows a modest increase, and the reaction becomes biphasic. nih.gov Concurrently, the product distribution shifts, with an increased yield of 2,4-dinitrophenoxide ion (DNP). nih.gov This change is largely attributed to the accelerated hydrolysis of the 2,4-dinitrophenyl phosphate (DNPP) intermediate at higher hydroxylamine concentrations and higher pH. nih.gov

The table below summarizes the observed effects of pH on the reaction between BDNPP and hydroxylamine, which is a model for this compound formation.

Solvation Effects and Micellar Catalysis on Reactivity

The solvent environment significantly influences the reactivity of organophosphorus compounds, including O-phosphonohydroxylamines. nih.gov Solvation effects can alter reaction kinetics and thermodynamic parameters by differentially stabilizing the ground states of the reactants versus the transition states. nih.govnih.gov The choice of solvent can impact reaction rates by orders of magnitude, and in some cases, even alter the reaction mechanism itself. nih.gov For instance, the hydrolysis of a p-nitrophenyl phosphorothioate (B77711) dianion is accelerated by over six orders of magnitude in 95% DMSO compared to water, an effect attributed to the significant stabilization of the transition state by the dipolar aprotic solvent. nih.gov These interactions, which include hydrogen bonding and electrostatic forces, are critical in determining the energy barrier of a reaction. nih.govacsgcipr.org

Micellar catalysis emerges as a powerful tool to manipulate reaction environments, particularly in aqueous media. dergipark.org.trresearchgate.net Surfactant molecules, which have both hydrophilic and hydrophobic parts, aggregate above a certain concentration to form micelles. wikipedia.org These micellar structures act as nanoreactors, encapsulating nonpolar reactants within their hydrophobic cores, thereby increasing their local concentration and accelerating reaction rates. dergipark.org.tr This methodology is particularly advantageous for reactions involving organic molecules with low solubility in water. researchgate.net

In the context of phosphate ester cleavage, a reaction analogous to the formation and decomposition of O-phosphonohydroxylamines, micellar catalysis has demonstrated significant rate enhancements. Cationic surfactants, such as cetyltrimethylammonium bromide (CTAB), can effectively catalyze the hydrolysis of substrates like p-nitrophenyl acetate (B1210297) and p-nitrophenyl diphenyl phosphate. organic-chemistry.org The surfactant micelles create a microenvironment that facilitates the nucleophilic attack, stabilizing the transition state and thus speeding up the reaction. wikipedia.org This approach not only increases reaction efficiency but also promotes green chemistry by enabling reactions in water under mild conditions, often with lower catalyst loadings and easier product separation. researchgate.net

Intramolecular Processes and Rearrangements Involving O-Phosphonohydroxylamines

Once formed, this compound intermediates can participate in a variety of intramolecular reactions and rearrangements, which are processes involving the transformation of a single molecule. These pathways are often in competition with intermolecular reactions and are crucial in determining the final product distribution.

In the reaction of bis(2,4-dinitrophenyl) phosphate with hydroxylamine, the resulting short-lived O-phosphorylated hydroxylamine intermediate has been shown to undergo at least two distinct intramolecular processes. nih.govresearchgate.net

Intramolecular Displacement: This process involves the internal nucleophilic attack by the oxygen or nitrogen of the hydroxylamine moiety on the phosphorus center, leading to the displacement of the second 2,4-dinitrophenyl group. This forms a highly reactive cyclic intermediate which then rapidly decomposes to yield phosphonohydroxylamine and, ultimately, inorganic phosphate. nih.govresearchgate.net

Intramolecular Rearrangement: A novel rearrangement has been identified where the 2,4-dinitrophenyl group migrates from the oxygen atom to the nitrogen atom of the hydroxylamine backbone. nih.govresearchgate.net This transformation proceeds through a cyclic intermediate and constitutes an intramolecular aromatic nucleophilic substitution. Such rearrangements, like the related Newman-Kwart rearrangement where an aryl group migrates, are driven by the formation of a more thermodynamically stable product. nih.gov

These competing pathways highlight the complex reactivity of the this compound scaffold. The table below outlines the different reaction fates of the O-phosphorylated hydroxylamine intermediate formed from BDNPP.

Advanced Spectroscopic and Computational Characterization of O Phosphonohydroxylamines

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insight.rsc.orgresearchgate.netresearchgate.netgoogle.comjchps.com

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic compounds, including O-phosphonohydroxylamine derivatives. jchps.comslideshare.netbhu.ac.in It provides detailed information about the chemical environment, connectivity, and relative number of different types of nuclei, which is crucial for confirming molecular structures. slideshare.nethw.ac.uk

Application of 1D (¹H, ¹³C, ³¹P) and 2D NMR Techniques (e.g., COSY, HSQC, HMBC).rsc.orggoogle.comjchps.com

One-dimensional (1D) NMR techniques such as ¹H, ¹³C, and ³¹P NMR are fundamental for characterizing this compound and its reaction products. emerypharma.comslideshare.netarkat-usa.org

¹H NMR: Proton NMR provides information about the number and types of hydrogen atoms in a molecule. slideshare.nethw.ac.uk Chemical shifts in ¹H NMR are indicative of the electronic environment of the protons. For instance, protons adjacent to electronegative atoms or functional groups will appear at different chemical shifts. hw.ac.uk In the study of this compound derivatives, ¹H NMR can be used to identify specific proton signals and their multiplicities, which reveals the number of adjacent protons. hw.ac.ukresearchgate.netresearchgate.net

¹³C NMR: Carbon-13 NMR is used to determine the number of carbon atoms in a molecule and their chemical environment. emerypharma.com While less sensitive than ¹H NMR, it provides valuable structural information. magritek.com

³¹P NMR: Given the presence of a phosphorus atom, ³¹P NMR is an exceptionally powerful and sensitive technique for studying this compound and its reactions. creative-proteomics.commdpi.com The natural abundance of the ³¹P isotope is 100%, and it has a high gyromagnetic ratio, leading to good sensitivity. creative-proteomics.commdpi.com The chemical shift of the phosphorus nucleus is highly dependent on its chemical environment, allowing for the differentiation of various phosphorus-containing species, such as starting materials, intermediates, and products in a reaction mixture. creative-proteomics.comrsc.orgunive.it For example, ³¹P NMR has been used to monitor the breakdown of organophosphates, showing distinct peaks for the starting material and its breakdown products. rsc.org

Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, provide further structural detail by revealing correlations between different nuclei. emerypharma.comharvard.edulibretexts.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.comlibretexts.org This information helps to piece together molecular fragments. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. emerypharma.com It is invaluable for assigning carbon signals in a molecule.

Table 1: Representative NMR Data for Related Compounds

| Compound Type | ¹H NMR (ppm) | ¹³C NMR (ppm) | ³¹P NMR (ppm) |

|---|---|---|---|

| 2-phenylacrylic acid | 7.35-7.47 (m, 5H), 6.56 (s, 1H), 6.04 (s, 1H) | 172.22, 140.78, 136.25, 129.55, 128.59, 128.50, 128.28 | N/A |

| 2-(p-tolyl)acrylic acid | 7.32-7.34 (m, 2H), 7.17-7.18 (m, 2H), 6.48 (s, 1H), 5.98 (s, 1H), 2.36 (s, 3H) | 171.74, 140.60, 138.43, 133.43, 129.52, 129.01, 128.65, 128.46, 126.99, 21.34 | N/A |

| SPHOS | N/A | 110-150, 20-40 | ~ -10 |

| O-Phosphoethanolamine | (Varies with conditions) | (Varies with conditions) | (Varies with conditions) |

This table presents representative NMR data for compounds structurally related to the building blocks or potential reaction products of O-phosphonohydroxylamines, illustrating typical chemical shift ranges. rsc.orgmagritek.comhmdb.ca

Isotopic Labeling Studies (e.g., ¹⁸O, ¹⁵N) for Pathway Confirmation

Isotopic labeling is a powerful technique used to trace the path of atoms through a reaction or metabolic pathway. studysmarter.co.uktaylorandfrancis.com By replacing an atom in a molecule with one of its heavier, stable isotopes (like ¹⁸O or ¹⁵N), researchers can follow the labeled atom and gain definitive insights into reaction mechanisms. nih.govbiorxiv.orgdoi.org

In the context of this compound chemistry, isotopic labeling can be employed to:

Confirm Reaction Pathways: By labeling specific atoms in the reactants, one can determine their final position in the products, thereby confirming or refuting a proposed reaction mechanism. For example, using ¹⁸O-labeled water in a hydrolysis reaction can determine whether the oxygen in the product comes from the water or the substrate.

Identify Bond Cleavage Sites: Isotopic labeling can help pinpoint which bonds are broken and formed during a reaction.

Elucidate Biosynthetic Pathways: In biological systems, stable isotope labeling can be used to discover and delineate the metabolic pathways involved in the formation of novel or known metabolites. nih.gov

The analysis of isotopically labeled compounds is often carried out using mass spectrometry, which can distinguish between the labeled and unlabeled molecules based on their mass difference. biorxiv.org NMR spectroscopy can also detect the presence of isotopes, as they can influence the chemical shifts of neighboring nuclei. doi.org

Mass Spectrometry (MS) in the Identification of Intermediates and Products.rsc.orgresearchgate.netresearchgate.netgoogle.comnih.gov

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov It is an indispensable tool in chemistry for determining the molecular weight and elemental composition of compounds, as well as for elucidating their structure. nih.govnih.gov In the study of this compound, MS is crucial for identifying reaction intermediates and final products. researchgate.netresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination.google.compnnl.gov

High-resolution mass spectrometry (HRMS) measures the mass of a molecule with very high accuracy, typically to several decimal places. libretexts.orgnih.gov This precision allows for the unambiguous determination of a compound's molecular formula. libretexts.orgquizlet.com While low-resolution mass spectrometry might show two different compounds as having the same integer mass, HRMS can distinguish between them based on their exact masses, which are unique due to the slight mass differences between isotopes. libretexts.orgquizlet.com

For example, two molecules that might appear to have a molecular weight of 128 on a low-resolution instrument, such as C₈H₁₆O and C₁₀H₈, can be easily differentiated by HRMS because their exact masses are 128.12018 amu and 128.06264 amu, respectively. libretexts.org This capability is vital for confirming the identity of newly synthesized this compound derivatives and for identifying unknown products in a reaction mixture. epa.gov

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis and Structural Connectivity.researchgate.netresearchgate.netwikipedia.org

Tandem mass spectrometry, also known as MS/MS, is a technique where ions are subjected to two or more stages of mass analysis. wikipedia.orgnumberanalytics.com In a typical MS/MS experiment, a specific precursor ion is selected, fragmented, and then the resulting product ions are analyzed. wikipedia.orgcreative-proteomics.com This fragmentation process provides valuable information about the structure and connectivity of the original molecule. creative-proteomics.comcqvip.comlcms.cz

The fragmentation pattern is often unique to a particular molecular structure, acting like a fingerprint. creative-proteomics.com By analyzing the masses of the fragment ions, chemists can deduce the structure of the precursor ion. lcms.czuab.edu This is particularly useful for distinguishing between isomers, which have the same molecular formula but different arrangements of atoms. In the context of this compound, MS/MS can be used to:

Confirm the structure of reaction products by comparing their fragmentation patterns to those of known standards.

Elucidate the structure of unknown intermediates by piecing together their fragmentation data. researchgate.net

Pinpoint the site of modifications, such as phosphorylation, on a molecule. nih.govmdpi.com

Table 2: Common Fragmentation Techniques in Mass Spectrometry

| Technique | Description | Application |

|---|---|---|

| Collision-Induced Dissociation (CID) | Ions are fragmented by colliding them with neutral gas molecules. nih.gov | Most common fragmentation method, provides information on the general structure of peptides and small molecules. creative-proteomics.com |

| Electron Capture Dissociation (ECD) | Ions capture low-energy electrons, leading to fragmentation. | Particularly useful for characterizing post-translational modifications on proteins and peptides. nih.gov |

| Electron Transfer Dissociation (ETD) | Anionic reagents transfer an electron to multiply charged precursor ions, causing fragmentation. nih.gov | Similar to ECD, it is effective for analyzing labile post-translational modifications. numberanalytics.com |

Electrospray Ionization Mass Spectrometry (ESI-MS) for Reaction Monitoring.researchgate.netresearchgate.netconicet.gov.arnih.gov

Electrospray ionization (ESI) is a soft ionization technique that allows for the transfer of ions from solution into the gas phase with minimal fragmentation. nih.govmdpi.com This makes it particularly well-suited for the analysis of thermally labile and non-volatile molecules, including many biological molecules and reaction intermediates. mdpi.com

ESI-MS can be used for real-time monitoring of chemical reactions, providing direct and detailed information about the appearance of products and the disappearance of reactants over time. conicet.gov.arnih.govresearchgate.net This is invaluable for understanding reaction kinetics and for identifying transient intermediates that may not be observable by other techniques. researchgate.netmdpi.com The high sensitivity and specificity of ESI-MS allow for the detection of species present at very low concentrations. bvsalud.org

Recent advancements, such as probe electrospray ionization (PESI), offer advantages like high tolerance to salts and direct sampling from ambient conditions, further enhancing the utility of ESI-MS for real-time reaction monitoring. conicet.gov.arnih.gov

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of crystalline solids, providing precise information on bond lengths, bond angles, and crystal packing. msu.eduresearchgate.netxtalpi.com For the this compound family, obtaining single crystals can be challenging due to their reactivity. However, analysis of related, more stable derivatives provides critical insights into the core structure.

Similarly, the crystal structures of various metal complexes involving ligands with P-N-P or P-O-P linkages, such as bis(diphenylphosphino)amine, have been extensively characterized. researchgate.netresearchgate.net These studies provide a rich database of structural parameters for the core framework that is analogous to O-phosphonohydroxylamines. For instance, the analysis of dimolybdenum(II) complexes with bis(diphenylphosphino)amine ligands has detailed the coordination environment and the geometric constraints imposed by the ligand. researchgate.net

| Parameter | Value | Significance |

|---|---|---|

| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |

| Space Group | P21/c | Defines the symmetry elements within the unit cell. nih.gov |

| Z' (Asymmetric Units) | 2 | Indicates two independent molecules in the asymmetric unit. nih.gov |

| P=O Bond Length (Molecule A) | ~1.47 Å | Highlights subtle structural differences due to crystal packing. nih.gov |

| P=O Bond Length (Molecule B) | ~1.49 Å | |

| P-N Bond Length | (Not Available) | A key parameter for O-phosphonohydroxylamines. |

| N-O Bond Length | (Not Available) | Crucial for understanding the hydroxylamine (B1172632) linkage. |

Vibrational (IR) and Electronic (UV-Vis) Spectroscopy for Functional Group Characterization and Electronic Transitions

Vibrational and electronic spectroscopy are essential tools for characterizing O-phosphonohydroxylamines, providing information on functional groups and electronic structure.

Vibrational (IR and Raman) Spectroscopy: Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, offering a fingerprint based on its functional groups. msu.edu For this compound and its derivatives, key vibrational modes include the P=O, P-O, N-O, and N-H stretches and bends.

The P=O stretching vibration is typically strong and appears in the region of 1300-1200 cm⁻¹. The exact frequency can be influenced by the electronic environment and hydrogen bonding. The P-O-N linkage will have characteristic stretching frequencies, though these can be complex and coupled with other vibrations. The N-H stretching vibrations of the amino group are expected in the 3400-3200 cm⁻¹ region, often appearing as one or two bands for the symmetric and asymmetric stretches. msu.edu N-H bending modes are typically found around 1600 cm⁻¹.

Studies on related compounds, such as benzophenone (B1666685) and its isotopically labeled derivatives, demonstrate the power of combining IR and Raman spectroscopy with computational analysis to assign these vibrational modes accurately. nih.gov Isotopic substitution, for example with ¹⁸O, can confirm the assignment of vibrations involving that atom, such as the P=O stretch. nih.gov

| Functional Group | Vibrational Mode | Approximate Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H | Asymmetric & Symmetric Stretch | 3400 - 3200 | Medium |

| C-H (aromatic) | Stretch | 3100 - 3000 | Medium-Weak |

| P=O | Stretch | 1300 - 1200 | Strong |

| P-O-N | Stretch | 1000 - 900 | Medium-Strong |

| N-H | Bend | 1650 - 1580 | Medium |

| P-C (phenyl) | Stretch | ~1440 | Medium |

Electronic (UV-Vis) Spectroscopy: UV-Visible spectroscopy provides information about the electronic transitions within a molecule. nih.gov For this compound derivatives containing aromatic rings, such as O-(Diphenylphosphinyl)hydroxylamine, the UV-Vis spectrum is typically dominated by π → π* transitions of the phenyl groups. nih.gov These transitions usually occur in the UV region, with strong absorptions below 300 nm.

The presence of the phosphonohydroxylamine moiety can influence these transitions. The non-bonding electrons on the oxygen and nitrogen atoms could potentially lead to n → π* transitions, which are generally weaker and may appear at longer wavelengths than the π → π* transitions. researchgate.net The specific absorption maxima (λmax) and molar absorptivities (ε) are sensitive to the solvent and the substitution pattern on the aromatic rings. For instance, studies on diphenylamine (B1679370) derivatives show absorption bands that can be assigned to intermediate species formed during chemical or electrochemical processes. semanticscholar.org

Integration of Spectroscopic Data with Computational Methods for Comprehensive Structural and Mechanistic Elucidation

The synergy between experimental spectroscopic data and computational methods, particularly density functional theory (DFT), is indispensable for a thorough understanding of the structure, properties, and reactivity of complex molecules like O-phosphonohydroxylamines. researchgate.netgoogle.tt Computational chemistry can predict molecular geometries, vibrational frequencies, and electronic spectra, which aids in the interpretation of experimental results. researchgate.netmdpi.com

For instance, DFT calculations can be used to model the structures of different conformers and predict their relative energies. This is particularly useful for flexible molecules where multiple conformations may coexist in solution. nih.gov In the context of X-ray crystallography, computational modeling can help rationalize observed structural features, such as the different P=O bond lengths seen in certain phosphine (B1218219) oxide crystals, by analyzing intermolecular interactions and crystal packing effects. nih.gov

In vibrational spectroscopy, DFT calculations provide predicted vibrational frequencies and their corresponding atomic motions (normal modes). nih.gov By comparing the calculated spectrum with the experimental IR and Raman spectra, a more confident and detailed assignment of the observed bands can be achieved. This approach was successfully used for the complete assignment of the vibrational spectra of benzophenone and its isotopomers. nih.gov

Furthermore, computational studies have been instrumental in exploring the reaction mechanisms involving hydroxylamine and phosphate (B84403) esters. researchgate.net These studies can elucidate the energetics of different reaction pathways, identify transition states, and clarify the role of different tautomers, such as the neutral hydroxylamine (NH₂OH) versus its zwitterionic form (⁺NH₃O⁻). researchgate.net This provides a molecular-level understanding of the reactivity of the P-O-N linkage that is difficult to obtain from experiments alone.

The integration of these methods provides a robust framework for characterization, as summarized in the table below.

| Technique | Experimental Data Provided | Computational Contribution |

|---|---|---|

| X-ray Crystallography | Precise bond lengths, angles, and solid-state conformation. nih.gov | Validation of ground-state geometry, analysis of intermolecular forces, and interpretation of structural anomalies. nih.govmdpi.com |

| IR/Raman Spectroscopy | Vibrational frequencies of functional groups. nih.gov | Prediction of vibrational modes, aiding in the assignment of experimental spectra and understanding vibrational coupling. nih.gov |

| UV-Vis Spectroscopy | Electronic transition energies (λmax). semanticscholar.org | Calculation of excited states and electronic transitions (e.g., TD-DFT) to assign observed absorption bands. |

| Mechanistic Studies | Reaction kinetics and product identification. researchgate.net | Elucidation of reaction pathways, transition state structures, and activation energies. researchgate.netresearchgate.net |

Theoretical Chemistry Studies of O Phosphonohydroxylamine

Quantum Mechanical (QM) and Hybrid QM/MM Calculations for Electronic Structure and Bonding

Quantum mechanical (QM) methods are fundamental to computational chemistry, offering insights into the electronic behavior of molecules. For a molecule like O-phosphonohydroxylamine (H₂N-O-PO₃H₂), QM calculations, particularly those using Density Functional Theory (DFT), are employed to determine its stable three-dimensional structure and the nature of its chemical bonds. These calculations can map the distribution of electrons, revealing the polarity and strength of the crucial P-O and O-N bonds.

For larger systems, such as studying the molecule's interaction with a biological environment like an enzyme, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are invaluable. In this approach, the core reactive part of the system (this compound) is treated with high-level QM methods, while the surrounding environment (e.g., protein and solvent) is handled with more computationally efficient molecular mechanics (MM) force fields. This layered approach allows for the accurate modeling of complex biochemical processes. rsc.org

Table 1: Example of Calculated Bond Properties for this compound (Note: The following values are illustrative examples of data that would be obtained from QM calculations and are not based on published results.)

| Bond | Calculated Bond Length (Å) | Calculated Bond Order |

|---|---|---|

| P-O | 1.65 | 1.10 |

| O-N | 1.45 | 0.95 |

Prediction of Tautomeric Equilibria and Protonation States

This compound can exist in different structural forms, known as tautomers, which can interconvert. A significant tautomer of the parent hydroxylamine (B1172632) is ammonia (B1221849) oxide (H₃N⁺-O⁻). acs.org Computational studies suggest that hydroxylamine may react with phosphate (B84403) esters via this zwitterionic tautomer. acs.org Theoretical calculations can predict the relative energies and, therefore, the equilibrium populations of the tautomers of this compound, such as the canonical form versus a potential zwitterionic isomer (H₃N⁺-O-PO₃²⁻). Determining the dominant tautomer is crucial as different tautomers can exhibit vastly different chemical reactivities.

Analysis of Molecular Orbitals and Electron Density Distributions

Molecular Orbital (MO) theory describes how atomic orbitals combine to form orbitals that span the entire molecule. The two most important MOs for chemical reactivity are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: The location of the HOMO indicates the region of the molecule most likely to donate electrons in a reaction (a nucleophilic site).

LUMO: The location of the LUMO indicates the region most likely to accept electrons (an electrophilic site).

For this compound, computational analysis would reveal the spatial distribution and energy levels of these frontier orbitals. For instance, the HOMO is likely to have significant contributions from the lone pair electrons on the nitrogen and oxygen atoms, while the LUMO may be centered around the phosphorus atom and the P-O antibonding orbitals. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and electronic excitability.

Analysis of the total electron density distribution provides a map of where electrons are concentrated. The electrostatic potential mapped onto this density surface reveals the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which are key to understanding intermolecular interactions.

Simulation of Spectroscopic Parameters to Aid Experimental Characterization

Computational chemistry can simulate various types of spectra, providing a powerful tool for interpreting experimental data and confirming molecular structures. For this compound, theoretical calculations can predict key spectroscopic parameters.

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. This allows for the assignment of specific absorption bands to the stretching and bending motions of particular bonds, such as the P=O, P-O, O-N, and N-H bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical methods can predict the chemical shifts (e.g., ¹H, ¹³C, ¹⁵N, ³¹P) and coupling constants for the molecule. These predicted spectra can be compared to experimental results to confirm the proposed structure and conformation.

These simulations are invaluable for distinguishing between different isomers or conformers, as each will have a unique predicted spectrum.

Table 2: Example of Simulated Vibrational Frequencies for this compound (Note: The following values are illustrative examples of data that would be obtained from QM calculations and are not based on published results.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

|---|---|---|

| ν(N-H) | 3350, 3280 | Asymmetric & Symmetric N-H Stretch |

| ν(O-H) | 3150 | O-H Stretch (of P-OH) |

| δ(NH₂) | 1620 | NH₂ Scissoring |

| ν(P=O) | 1250 | P=O Stretch |

| ν(P-O) | 1050 | P-O Stretch (single bond) |

Conformational Analysis and Intramolecular Interactions

Molecules with single bonds can rotate around these bonds, leading to different three-dimensional arrangements called conformations. This compound has several rotatable bonds (e.g., P-O, O-N), which means it can adopt multiple conformations. Conformational analysis involves systematically exploring these rotations to identify the most stable, low-energy structures.

Computational methods can create a potential energy surface by calculating the energy of the molecule as a function of its bond torsion angles. The minima on this surface correspond to stable conformers. The stability of these conformers is often governed by a balance of steric hindrance and subtle intramolecular interactions.

Future Research Directions and Emerging Frontiers

Development of Asymmetric Synthesis Approaches for Chiral O-Phosphonohydroxylamines

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and materials sciences. chiralpedia.com The development of methods for the asymmetric synthesis of chiral O-phosphonohydroxylamines, which possess chirality at the phosphorus center or on a substituent, represents a significant and challenging frontier.

Future research will likely focus on several key strategies:

Chiral Catalysis: The use of chiral catalysts, such as transition metal complexes with chiral ligands or chiral organocatalysts like phosphoric acids, is a powerful approach for enantioselective synthesis. chiralpedia.combeilstein-journals.org Research efforts could adapt existing catalytic systems to recognize and selectively phosphorylate a prochiral hydroxylamine (B1172632) or a related substrate. The development of chiral phosphoric acid catalysts, for instance, has been highly successful in a wide range of transformations and could be leveraged for the atroposelective construction of axially chiral O-phosphonohydroxylamine derivatives. beilstein-journals.org

Chiral Auxiliaries: Employing chiral auxiliaries derived from natural sources offers a reliable method for diastereoselective reactions. researchgate.net An auxiliary could be temporarily attached to a hydroxylamine or phosphonic acid precursor, directing the stereochemical outcome of the P-O bond formation. Subsequent cleavage of the auxiliary would yield the desired enantiopure this compound. researchgate.net

Kinetic Resolution: Dynamic kinetic resolution, which combines enzymatic or chemical resolution with in-situ racemization of the starting material, is a highly efficient strategy. unipd.it This could be applied to a racemic mixture of a chiral this compound, where a lipase (B570770) or other enzyme selectively acylates or hydrolyzes one enantiomer, allowing for the separation of both. unipd.it

A summary of potential asymmetric synthesis strategies is presented in the table below.

| Synthesis Strategy | Description | Potential Application for this compound |

| Chiral Catalysis | Utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. chiralpedia.com | Enantioselective phosphorylation of a prochiral N-substituted hydroxylamine using a chiral phosphoric acid catalyst. beilstein-journals.org |

| Chiral Auxiliaries | A chiral molecule is temporarily incorporated into a substrate to direct the stereochemical course of a reaction. researchgate.net | Attachment of a camphor-derived auxiliary to a phosphonic acid, followed by reaction with hydroxylamine and subsequent auxiliary removal. researchgate.net |

| Dynamic Kinetic Resolution | A racemic starting material is converted into a single enantiomer of the product through selective reaction of one enantiomer coupled with rapid racemization of the remainder. unipd.it | Lipase-catalyzed acylation of a racemic this compound derivative, allowing separation of the unreacted enantiomer from the acylated product. unipd.it |

In-Depth Studies of this compound Reactivity in Non-Aqueous and Heterogeneous Systems

While much of the known chemistry of organophosphates is studied in aqueous solutions, exploring the reactivity of this compound in non-aqueous and heterogeneous environments could unlock new synthetic possibilities and applications. ethernet.edu.et

Non-Aqueous Solvents: Changing the solvent from water to a non-aqueous medium, such as a dipolar aprotic solvent or liquid ammonia (B1221849), can dramatically alter reaction pathways and equilibria. ethernet.edu.etlibretexts.org In these environments, the nucleophilicity and basicity of the this compound moiety can be modulated, potentially enabling reactions that are impossible in water. ethernet.edu.et For instance, in the absence of water, this compound could serve as a potent phosphorylating agent for sensitive substrates that would otherwise be hydrolyzed. The use of non-aqueous solvents is critical for studying strong acids and bases whose reactivity is otherwise "leveled" by water. libretexts.org

Heterogeneous Systems: Studying reactions in multiphasic systems, such as in micelles or on solid supports, offers advantages in catalyst separation, product purification, and reaction control. The reactivity of hydroxylamine derivatives has been investigated in cetyltrimethylammonium bromide (CTAB) micelles, demonstrating the influence of the microenvironment on reaction mechanisms. researchgate.net Immobilizing this compound or a reactant on a solid support or within a polymer matrix could lead to the development of recyclable reagents or catalysts. mdpi.com These systems can enhance the solubility of non-polar substrates and suppress water-dependent side reactions. mdpi.com

Application of Machine Learning and Artificial Intelligence for Predictive Modeling of this compound Chemistry

The intersection of machine learning (ML) and chemistry is rapidly advancing, offering powerful tools for prediction and discovery. mit.edu Applying these computational methods to this compound chemistry can accelerate research and development significantly.

Reaction Prediction: ML models can be trained on existing reaction data to predict the outcomes of new chemical reactions. mit.edunips.cc For this compound, this could involve predicting the major product when it reacts with novel substrates or under different conditions, thereby reducing the need for extensive experimental screening. nips.cc

Catalyst and Analog Design: AI algorithms can screen vast virtual libraries of potential catalysts or this compound analogs to identify candidates with desired properties. nih.gov By learning from structure-activity relationships in training data, these models can predict the enantioselectivity of a new chiral catalyst or the biological activity of a novel analog, guiding synthetic efforts toward the most promising targets. nih.gov

Toxicity and Property Prediction: A major application of ML in chemistry is predictive toxicology. cam.ac.uknih.gov Models can be developed to estimate the potential toxicity of new this compound derivatives based on their structure, which is crucial for filtering out potentially harmful compounds early in the drug discovery process. nih.gov

The general workflow for applying machine learning in this context is outlined below.

| Step | Description | Relevance to this compound |

| 1. Data Collection | Gather experimental data on reactions, properties, or activities of this compound and related compounds from databases and literature. cam.ac.uk | Compile a dataset of known phosphorylation reactions, measured pKa values, or biological activities. |

| 2. Model Training | Use the collected data to train an ML algorithm (e.g., neural network, support vector machine) to recognize patterns. nih.gov | The model learns the relationship between the molecular structure of an this compound analog and its reactivity or toxicity. |

| 3. Prediction | The trained model is used to predict the outcome or property for new, untested compounds. mit.edu | Predict the yield and stereoselectivity of an asymmetric synthesis or the cardiotoxicity of a new drug candidate. |

| 4. Experimental Validation | Synthesize and test the most promising candidates identified by the model to validate the predictions. nih.gov | Confirm the high catalytic activity or desired biological effect of a computationally designed compound. |

Exploration of this compound Analogs with Tunable Electronic and Steric Properties

Systematic modification of the this compound scaffold is a key strategy for fine-tuning its chemical and physical properties for specific applications. By introducing different substituents on the nitrogen or phosphorus atoms, a wide range of analogs with tailored characteristics can be created.

Electronic Tuning: The electronic nature of the P-O-N bond can be modulated by adding electron-withdrawing or electron-donating groups. For example, installing fluoroalkyl groups on the phosphorus atom would increase its electrophilicity, potentially making the analog a more potent phosphorylating agent. Conversely, electron-donating alkyl groups on the nitrogen could enhance its nucleophilicity.

Steric Tuning: The size and shape of the molecule can be altered by introducing bulky substituents. This steric hindrance can be exploited to control selectivity in reactions. For instance, in the design of a chiral catalyst based on an this compound framework, bulky groups can create a specific chiral pocket around the active site, leading to high enantioselectivity. beilstein-journals.org

Functionalization: Introducing other functional groups into the analog structure can impart new capabilities. An analog could be appended with a fluorescent tag for imaging applications, a polymerizable group for incorporation into materials, or a specific ligand for targeted delivery in biological systems. researchgate.net

Expanding the Scope of Mechanistic Probes for Complex Biochemical Processes

The unique structure of this compound, combining features of a phosphate (B84403) ester and a hydroxylamine, makes it an intriguing candidate for use as a mechanistic probe to investigate complex biochemical pathways.

Hydroxamic acids and other hydroxylamine derivatives are known to be potent inhibitors of enzymes like metalloproteinases and acetylcholinesterases, often by coordinating to a metal ion in the active site or by acting as a transition-state analog. researchgate.net Similarly, this compound and its analogs could be designed as probes for enzymes that process organophosphate substrates, such as phosphotriesterases or kinases.

These probes could function in several ways:

Enzyme Inhibitors: An analog designed to mimic the transition state of a phosphorylation or dephosphorylation reaction could bind tightly to the enzyme's active site, acting as a powerful inhibitor and allowing for structural studies (e.g., X-ray crystallography) that reveal the mechanism of catalysis.

Activity-Based Probes: An this compound analog equipped with a reporter tag (like a fluorophore or biotin) and a reactive group could be used to covalently label active enzymes in a complex biological sample. This would allow for the identification and quantification of active enzyme populations under different physiological conditions.

Trapping Reagents: The inherent reactivity of the P-O-N linkage might be exploited to trap transient intermediates in enzymatic reactions. For example, it could potentially react with a phosphorylated enzyme intermediate to form a stable, characterizable adduct, providing direct evidence for the reaction pathway. The use of mass spectrometry to intercept and identify key reaction intermediates has proven to be a valuable mechanistic tool. researchgate.net

Q & A

Q. What are the established synthetic pathways for O-phosphonohydroxylamine, and how can researchers optimize yield and purity in small-scale laboratory synthesis?

Methodological Answer:

- Begin with nucleophilic substitution reactions between hydroxylamine derivatives and phosphorylating agents (e.g., phosphorus oxychloride) under anhydrous conditions.

- Monitor reaction progress using thin-layer chromatography (TLC) or HPLC .

- Purify via recrystallization or column chromatography, and confirm purity via melting point analysis and elemental composition (CHNS/O) .

- Optimize yield by adjusting stoichiometry, solvent polarity, and reaction temperature.

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Methodological Answer:

- Use ¹H/³¹P NMR to confirm the presence of phosphonate and hydroxylamine moieties. Compare chemical shifts with literature values .

- Employ FT-IR to identify functional groups (e.g., P=O stretching at ~1250 cm⁻¹, N–H bending at ~1600 cm⁻¹).

- Validate molecular weight via high-resolution mass spectrometry (HRMS) and assess purity using reverse-phase HPLC with UV detection at 210–260 nm .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Use nitrile gloves and chemical-resistant lab coats to prevent skin contact. Avoid inhalation by working in a fume hood with adequate ventilation .

- Store in a cool, dry environment away from oxidizing agents. Dispose of waste via approved hazardous chemical protocols .

- In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction mechanisms of this compound in phosphoryl transfer reactions?

Methodological Answer:

- Conduct kinetic isotope effect (KIE) studies to differentiate between associative and dissociative mechanisms .

- Compare experimental data with density functional theory (DFT) calculations to model transition states and intermediate stability .

- Replicate conflicting studies under identical conditions (e.g., solvent, temperature) to isolate variables causing discrepancies .

Q. What experimental strategies are recommended for studying the hydrolytic stability of this compound under varying pH and temperature conditions?

Methodological Answer:

- Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C, 37°C, and 60°C. Monitor degradation via UV-Vis spectroscopy at 240 nm .

- Quantify hydrolysis products (e.g., phosphate, hydroxylamine) using ion chromatography or colorimetric assays .

- Apply Arrhenius equation to predict shelf life under different storage conditions .

Q. How can researchers design controlled experiments to assess the catalytic role of this compound in phosphorylation reactions?

Methodological Answer:

- Use stopped-flow kinetics to measure reaction rates in the presence/absence of the compound.

- Compare catalytic efficiency (kₐₜ/Kₘ) with known phosphoryl transfer catalysts .

- Perform control experiments with structurally analogous compounds (e.g., hydroxylamine without phosphonate groups) to isolate catalytic contributions .

Q. What computational methods are suitable for modeling the electronic structure and reactivity of this compound?

Methodological Answer:

- Perform ab initio molecular dynamics (AIMD) simulations to explore conformational flexibility .

- Calculate frontier molecular orbitals (HOMO/LUMO) and Mulliken charges using Gaussian or ORCA software to predict nucleophilic/electrophilic sites .

- Validate computational models by correlating predicted reactivities with experimental kinetic data .

Methodological Frameworks

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.